Oxetan-3-yl trifluoromethanesulfonate
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Overview
Description
Oxetan-3-yl trifluoromethanesulfonate is a chemical compound with the CAS Number: 1379585-89-3 . It has a molecular weight of 206.14 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C4H5F3O4S/c5-4(6,7)12(8,9)11-3-1-10-2-3/h3H,1-2H2
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 206.14 . The compound should be stored in a freezer .Scientific Research Applications
Catalysts in Organic Synthesis
- Lanthanide(III) trifluoromethanesulfonates, including Yb(OTf)3, Nd(OTf)3, and Gd(OTf)3, are highly efficient catalysts for the aminolysis of 1,2-epoxides to produce β-amino alcohols. These reactions are noted for their anti-stereoselectivity and high regioselectivity (Chini et al., 1994).
- Scandium trifluoromethanesulfonate is an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides, particularly effective in macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Reactions in Organic Chemistry
- Trifluoromethanesulfonic acid catalyzes alkylation of benzene with various cyclic ethers, resulting in phenyl-substituted compounds through Friedel–Crafts-type mono- and dialkylation (Molnár et al., 2003).
- Oxetan-3-tert-butylsulfinimine is used for the preparation of substituted 3-aminooxetanes, demonstrating the versatility of the oxetane ring in drug discovery (Hamzik & Brubaker, 2010).
Material Science Applications
- Ytterbium trifluoromethanesulfonate enhances the thermal and thermo-oxidative stability of high-density polyethylene by trapping free radicals (Ran et al., 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
Oxetanes are known to be involved in various chemical reactions, including ring-opening reactions .
Biochemical Pathways
Oxetanes are generally known to participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) ranges from -0.33 to 2.59, indicating variable hydrophilic and lipophilic properties .
Action Environment
It’s worth noting that the compound is stored in a freezer, suggesting that low temperatures may be necessary for its stability .
Properties
IUPAC Name |
oxetan-3-yl trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O4S/c5-4(6,7)12(8,9)11-3-1-10-2-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYAMYAOSBOCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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